4-Hydroxy-3,5-dimethoxy-cinnamyl alcohol
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-(3-hydroxyprop-1-enyl)-2,6-dimethoxyphenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O4/c1-14-9-6-8(4-3-5-12)7-10(15-2)11(9)13/h3-4,6-7,12-13H,5H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZFOPEXOUVTGJS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1O)OC)C=CCO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10895025 | |
| Record name | 4-(3-Hydroxy-1-propen-1-yl)-2,6-dimethoxyphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10895025 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
537-33-7 | |
| Record name | Sinapyl alcohol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=537-33-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(3-Hydroxy-1-propen-1-yl)-2,6-dimethoxyphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10895025 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Sinapyl Alcohol Biosynthesis Pathway Elucidation and Regulation
Core Phenylpropanoid Pathway Intermediates and Enzymes Leading to Sinapyl Alcohol
The journey to sinapyl alcohol begins with the amino acid phenylalanine, which enters the general phenylpropanoid pathway. wikipedia.orgnih.gov A series of enzymatic steps, including deamination by phenylalanine ammonia-lyase (PAL), hydroxylation by cinnamate (B1238496) 4-hydroxylase (C4H), and activation by 4-coumarate:CoA ligase (4CL), produce p-coumaroyl-CoA. nih.gov This intermediate is then further converted through a series of hydroxylation, methylation, and reduction reactions.
The synthesis of sinapyl alcohol specifically diverges from the synthesis of other monolignols, such as coniferyl alcohol, through the action of key enzymes that introduce and methylate a hydroxyl group at the C5 position of the aromatic ring. While traditionally it was believed that these modifications occurred at the level of ferulic acid, more recent evidence points to the hydroxylation and methylation occurring later in the pathway, primarily at the level of coniferaldehyde (B117026) and coniferyl alcohol. pnas.orgpnas.org The primary enzymes involved in this S-lignin specific branch are Ferulate 5-Hydroxylase (F5H) and Caffeic Acid/5-Hydroxyferulic Acid O-Methyltransferase (COMT), followed by the terminal reduction steps catalyzed by cinnamyl alcohol dehydrogenase (CAD) and sinapyl alcohol dehydrogenase (SAD). nih.govnih.gov
Role of Ferulate 5-Hydroxylase (F5H, CYP84) in Hydroxylation Steps
Ferulate 5-hydroxylase (F5H), a cytochrome P450-dependent monooxygenase, is a critical enzyme in the biosynthesis of syringyl lignin (B12514952). core.ac.ukresearchgate.net It catalyzes the hydroxylation of the C5 position on the aromatic ring of guaiacyl intermediates, a necessary step for the subsequent methylation that leads to the formation of syringyl units. pnas.orgcore.ac.ukpnas.org
Initially, F5H was thought to primarily act on ferulic acid. pnas.org However, subsequent research has revealed that F5H exhibits a broader substrate preference, with coniferaldehyde and coniferyl alcohol being more effective substrates. pnas.orgpnas.org The significantly lower Michaelis constant (Km) for coniferaldehyde and coniferyl alcohol compared to ferulate suggests that these are the more physiologically relevant substrates in lignifying tissues. pnas.org This finding has led to a revision of the lignin biosynthetic pathway, proposing that the hydroxylation step for syringyl monomer synthesis occurs later than previously believed. pnas.org Overexpression of F5H in plants like poplar has been shown to dramatically increase the proportion of syringyl lignin, demonstrating its key role in controlling the ratio of syringyl to guaiacyl (G) lignin. nih.gov Conversely, mutants deficient in F5H, such as the fah1 mutant in Arabidopsis, have very little to no syringyl lignin. core.ac.uknih.gov
Function of Caffeic Acid/5-Hydroxyferulic Acid O-Methyltransferase (COMT)
Caffeic acid/5-hydroxyferulic acid O-methyltransferase (COMT) is another pivotal enzyme in the sinapyl alcohol biosynthetic pathway. researchgate.netpsu.edu It is responsible for the methylation of the 5-hydroxyl group that was introduced by F5H. researchgate.netpsu.eduresearchgate.net This methylation step converts 5-hydroxyguaiacyl intermediates into syringyl intermediates. pnas.org
COMT acts on the products of the F5H-catalyzed reaction, with a preference for 5-hydroxyconiferaldehyde (B1237348), converting it to sinapaldehyde (B192390). researchgate.netoup.comcapes.gov.br It can also methylate 5-hydroxyconiferyl alcohol to form sinapyl alcohol. psu.edu The coordinated action of F5H and COMT channels intermediates from the guaiacyl pathway into the syringyl pathway. pnas.orgpnas.org Studies on plants with downregulated COMT activity show a significant reduction in syringyl lignin and an accumulation of 5-hydroxyconiferyl alcohol, which can be incorporated into the lignin polymer. researchgate.netoup.com This confirms the essential role of COMT in the synthesis of sinapyl alcohol and, consequently, S-lignin. oup.com
Terminal Reduction by Cinnamyl Alcohol Dehydrogenase (CAD) and Sinapyl Alcohol Dehydrogenase (SAD)
The final step in the biosynthesis of sinapyl alcohol is the reduction of sinapaldehyde. nih.govwikipedia.org This reaction is catalyzed by cinnamyl alcohol dehydrogenase (CAD) and/or a more specialized enzyme, sinapyl alcohol dehydrogenase (SAD). nih.gov These enzymes belong to the NADP(H)-dependent dehydrogenase family. nih.gov
For a long time, it was believed that a single, broad-specificity CAD enzyme was responsible for the reduction of all cinnamaldehydes (p-coumaraldehyde, coniferaldehyde, and sinapaldehyde) to their corresponding alcohols. academie-sciences.fr However, research has revealed the existence of distinct enzymes with preferences for different substrates, leading to the identification of SAD as an enzyme with high specificity for sinapaldehyde. nih.govacademie-sciences.fr
Enzyme Specificity and Substrate Preference
The specificity of an enzyme is determined by the complementary nature of the shape of its active site to its substrate. savemyexams.comtutorchase.com In the context of monolignol biosynthesis, research has demonstrated that different isoforms of CAD and SAD exhibit distinct substrate preferences.
Studies on aspen (Populus tremuloides) have shown that while the traditional CAD enzyme (PtCAD) is more specific for coniferaldehyde, a separate enzyme, PtSAD, shows a strong preference for sinapaldehyde. nih.gov The enzymatic efficiency of PtSAD for sinapaldehyde was found to be approximately 60 times greater than that of PtCAD. nih.govoup.com This suggests that a discrete SAD function is crucial for efficient syringyl monolignol biosynthesis in angiosperms. nih.gov
Similarly, in Arabidopsis, different CAD homologs display varying substrate efficacies. For instance, AtCAD5 can effectively utilize a range of substrates including p-coumaryl aldehyde, coniferaldehyde, 5-hydroxyconiferyl aldehyde, and sinapyl aldehyde. pnas.org In contrast, AtCAD4 is a poor substrate for sinapyl aldehyde. pnas.org In sorghum, two major CAD isoforms, SbCAD2 and SbCAD4, show similarities to Arabidopsis AtCAD5 and Populus SAD, respectively, in terms of structure and activity. researchgate.net SbCAD4, like SAD, is more efficient with sinapaldehyde. researchgate.net
This enzyme specificity allows for differential regulation of guaiacyl and syringyl lignin biosynthesis in different cell types and developmental stages. nih.gov
Table 1: Substrate Preference of Selected CAD and SAD Isoforms
| Enzyme | Organism | Preferred Substrate(s) | Reference(s) |
| PtCAD | Populus tremuloides (Aspen) | Coniferaldehyde | nih.gov |
| PtSAD | Populus tremuloides (Aspen) | Sinapaldehyde | nih.gov |
| AtCAD5 | Arabidopsis thaliana | p-Coumaryl aldehyde, Coniferaldehyde, 5-Hydroxyconiferyl aldehyde, Sinapyl aldehyde | pnas.org |
| AtCAD4 | Arabidopsis thaliana | p-Coumaryl aldehyde, Coniferaldehyde, 5-Hydroxyconiferyl aldehyde | pnas.org |
| SbCAD2 | Sorghum bicolor | Sinapaldehyde | researchgate.net |
| SbCAD4 | Sorghum bicolor | Coniferaldehyde (in terms of kcat), but more efficient with sinapaldehyde (kcat/Km) | researchgate.net |
| MtCAD1 | Medicago truncatula | Coumaraldehyde, Coniferaldehyde, Sinapaldehyde | uniprot.org |
This table is interactive. Click on the headers to sort the data.
Substrate Inhibition Kinetics
A notable characteristic of some CAD and SAD enzymes is their susceptibility to substrate inhibition, where the reaction rate decreases at high substrate concentrations. nih.gov This phenomenon has been observed for the SAD-catalyzed reduction of hydroxycinnamaldehydes in Populus tremuloides. nih.gov
For wild-type SAD from aspen, substrate inhibition occurs at sinapaldehyde concentrations exceeding 60 μM and at coniferaldehyde concentrations exceeding 100 μM. nih.gov This suggests a complex regulatory mechanism where high levels of the aldehyde substrates can actually impede their own conversion to alcohols. The kinetic parameters Km (Michaelis constant) and Ki (inhibition constant) are often closely linked in these cases. nih.gov Similar substrate inhibition has also been noted for cinnamyl alcohol dehydrogenase from Helicobacter pylori. researchgate.net
Phylogenetic Analysis of CAD/SAD Gene Family
Phylogenetic analyses of the CAD/SAD gene family across a wide range of plant species have provided significant insights into their evolutionary history and functional divergence. nih.govresearchgate.net These studies have revealed that the CAD gene family is typically a multigene family, with members that can be classified into distinct groups or classes based on sequence similarity. hst-j.orgresearchgate.netfrontiersin.org
Comprehensive evolutionary analysis indicates that the CAD genes in land plants can generally be divided into three main classes. nih.govresearchgate.net
Class I (bona fide CADs): These are considered the primary genes involved in monolignol biosynthesis for lignification. nih.govresearchgate.netfrontiersin.org They are found in vascular plants and form a distinct monophyletic group. nih.govresearchgate.net The emergence of these true CAD genes appears to be correlated with the origin of "real" lignin. nih.gov
Class II: This class includes genes that are more similar to the aspen sinapyl alcohol dehydrogenase (SAD) gene. nih.govresearchgate.net These genes are often associated with stress responses in addition to their potential role in lignin synthesis. cabidigitallibrary.org
Class III: The functions of the members of this class are less well-defined, but they are conserved across land plants. nih.gov
Phylogenetic trees constructed from CAD protein sequences from various species, including Arabidopsis, tobacco, and Brassica species, consistently show this clustering into distinct groups. frontiersin.orgnih.gov The divergence of these classes suggests that functional specialization has occurred, allowing for the differential regulation of monolignol biosynthesis required for developmental lignification versus defense-related responses. academie-sciences.fr For example, in Neolamarckia cadamba, the identified CAD gene (NcCAD) clusters with both CAD and SAD genes, suggesting it may have intermediate characteristics. jabonline.in
Genetic and Transcriptional Regulation of Sinapyl Alcohol Biosynthesis
The biosynthesis of sinapyl alcohol is tightly regulated at the transcriptional level, with specific genes being expressed in tissues undergoing lignification. Gene expression profiling and differential gene analysis have been powerful tools to identify key regulatory genes and understand how their expression patterns correlate with lignin deposition. researchgate.netpeerj.com
Studies in various plant species, including cotton (Gossypium hirsutum), pomegranate (Punica granatum), and rice (Oryza sativa), have used techniques like RNA-Seq and qRT-PCR to compare gene expression in tissues with different lignin content. researchgate.neteuropub.co.ukresearchgate.net For instance, in cotton fibers, the knockout of a transcription factor, GhMYB52 Like, led to significant changes in the expression of lignin biosynthetic genes, including those encoding Caffeoyl-Coenzyme A 3-O-Methyltransferase (CCoAOMT), Cinnamoyl-CoA Reductase (CCR), and Cinnamyl Alcohol Dehydrogenase (CAD). researchgate.net
Plant hormones play a crucial role in orchestrating plant growth and development, including the regulation of secondary cell wall formation and lignification. Auxin and gibberellins (B7789140) (GAs) are particularly important in controlling the biosynthesis of lignin precursors like sinapyl alcohol. researchgate.netresearchgate.netnih.gov
Studies in Coleus blumei have shown that the ratio of auxin (specifically, indoleacetic acid or IAA) to gibberellic acid (GA₃) can influence both the quantity and composition of lignin. researchgate.netnih.gov A high IAA to low GA₃ ratio was found to induce the formation of lignin rich in syringyl (S) units, which are derived from sinapyl alcohol. researchgate.net Conversely, a high GA₃ to low IAA ratio resulted in a lower proportion of S units. researchgate.net This suggests that hormones can differentially regulate the specific branches of the monolignol pathway.
Auxin is known to promote the formation of thick secondary walls, while gibberellin primarily promotes cell elongation. researchgate.net The interplay between these hormones is complex. For example, some studies suggest that the upregulation of monolignol biosynthetic genes observed in GA-overproducing plants might be an indirect effect of a GA-mediated increase in endogenous auxin levels. jipb.net More recent research in peach (Prunus persica) has identified a small auxin-up RNA gene, PpSAUR5, that responds to both auxin and gibberellin and influences lignin content, further highlighting the intricate hormonal control over the lignin biosynthetic pathway. nih.gov
Targeted modification of genes within the sinapyl alcohol biosynthetic pathway has profound effects on lignin content and composition, demonstrating the critical role of individual enzymes in controlling metabolic flux.
Mutations in specific genes also reveal their function. A mutation in the ferulate 5-hydroxylase (F5H) gene in Arabidopsis, which is critical for directing flux towards S-lignin, results in lignin that is deficient in S units. pnas.org Conversely, overexpressing F5H can dramatically increase the proportion of S-lignin. nih.gov
Downregulation of Cinnamyl Alcohol Dehydrogenase (CAD) , the enzyme catalyzing the final reduction to monolignols, often results in only a slight decrease in total lignin content but causes the incorporation of cinnamaldehydes into the lignin polymer, leading to altered properties and often a distinct red-brown coloration of the xylem. pnas.org These genetic studies not only confirm the function of specific genes but also reveal the pathway's flexibility and its ability to incorporate alternative monomers when the primary pathway is perturbed. nih.govpnas.org
Table 2: Effects of Genetic Modifications on Sinapyl Alcohol Pathway and Lignin
| Gene Modified | Enzyme | Modification Type | Plant | Observed Impact on Lignin/Pathway | Reference |
|---|---|---|---|---|---|
| CCoAOMT | Caffeoyl-CoA O-methyltransferase | Antisense Suppression | Poplar | Reduced overall lignin content; reduced G and S units. | nih.gov |
| 4CL | 4-coumarate:CoA ligase | Antisense Suppression | Arabidopsis thaliana | Reduced lignin content; altered G/S ratio. | scispace.com |
| F5H | Ferulate 5-hydroxylase | Mutation | Arabidopsis thaliana | Reduced S-lignin content. | pnas.org |
| CAD | Cinnamyl alcohol dehydrogenase | Mutation/Downregulation | Pine, Poplar, Tobacco | Slight to no change in lignin content; incorporation of cinnamaldehydes; altered lignin composition. | pnas.org |
Regulatory Roles of Hormone-Associated Genes
Post-Translational Modification and Enzyme Activity Modulation
The activity of enzymes in the sinapyl alcohol biosynthetic pathway is dynamically modulated through various post-translational modifications (PTMs) and protein-protein interactions. frontiersin.org These mechanisms provide a rapid and efficient means of controlling metabolic flux in response to developmental and environmental cues. nih.gov PTMs such as phosphorylation, glycosylation, ubiquitination, and S-nitrosylation can alter the localization, stability, structure, and activity of monolignol biosynthetic enzymes. frontiersin.orgnih.gov
Phosphorylation: The phosphorylation of enzymes can either enhance or inhibit their activity. For instance, calcium-dependent protein kinases (CDPKs) can phosphorylate phenylalanine ammonia-lyase (PAL), the entry-point enzyme of the phenylpropanoid pathway. frontiersin.org This modification may mark the enzyme for turnover, thereby reducing its activity to maintain metabolic homeostasis. frontiersin.org
Glycosylation: Glycosylation has also been shown to affect enzyme function. In Zinnia elegans, two isoforms of a peroxidase, one fully glycosylated and one partially glycosyated, exhibited different biochemical properties and reactivity towards monolignol precursors like coniferyl and sinapyl alcohols. researchgate.net
Protein-Protein Interactions: Beyond individual modifications, interactions between enzymes are critical for regulating the pathway. frontiersin.org Enzymes can form multi-enzyme complexes, sometimes referred to as metabolons, that facilitate the direct transfer, or "channeling," of intermediates from one active site to the next. frontiersin.orgplos.org The cytochrome P450 monooxygenases central to the pathway—cinnamate 4-hydroxylase (C4H), p-coumarate 3-hydroxylase (C3H), and ferulate 5-hydroxylase (F5H)—are known to form heterodimeric and heterotetrameric complexes on the endoplasmic reticulum membrane. frontiersin.orgfrontiersin.org These interactions modulate the rate and specificity of the hydroxylation steps. frontiersin.orgfrontiersin.org For example, co-expression of these hydroxylases can lead to a more than 6,500-fold increase in metabolic flux, indicating a strong synergistic effect. frontiersin.org Similarly, interactions between cinnamoyl-CoA reductase (CCR) and cinnamyl alcohol dehydrogenase (CAD), the final two reductive enzymes, have been suggested by kinetic coupling and protein interaction studies. royalsocietypublishing.org In Populus trichocarpa, 4-coumaric acid:CoA ligase (4CL) forms complexes with p-hydroxycinnamoyl-CoA:shikimate hydroxycinnamoyl transferase (HCT), and these interactions modulate the CoA ligation activity essential for monolignol biosynthesis. osti.gov
These intricate modifications and interactions create a highly coordinated system that precisely controls the rate and ratios of monolignol biosynthesis for subsequent polymerization into lignin. frontiersin.orgnih.gov
| Modification/Interaction | Affected Enzyme(s) | Observed Effect on Activity/Pathway | Reference |
|---|---|---|---|
| Phosphorylation | Phenylalanine ammonia-lyase (PAL) | May mark the enzyme for turnover, reducing overall PAL activity to maintain homeostasis. | frontiersin.org |
| Glycosylation | Peroxidases (e.g., ZePrx in Zinnia elegans) | Alters biochemical properties and reactivity towards monolignol precursors like coniferyl and sinapyl alcohol. | researchgate.net |
| Protein Complex Formation (Heterodimers/Heterotetramers) | C4H, C3H, F5H | Modulates enzyme activity and metabolic flux; co-expression can increase flux over 6,500-fold. | frontiersin.orgfrontiersin.org |
| Protein Complex Formation | Ptr4CL and PtrHCT in Populus trichocarpa | Elevates CoA ligation activity, modulating the metabolic flux for monolignol biosynthesis. | osti.gov |
| Kinetic Coupling/Interaction | Cinnamoyl-CoA reductase (CCR) and Cinnamyl alcohol dehydrogenase (CAD) | Suggested to operate in a dynamic, membrane-associated complex to facilitate sequential reduction steps. | royalsocietypublishing.org |
Substrate and Cofactor Availability in Pathway Regulation
The rate of sinapyl alcohol synthesis is profoundly influenced by the availability of pathway intermediates (substrates) and essential cofactors, creating a system of feedback and feed-forward regulation. nih.gov This ensures that the production of monolignols is aligned with the cell's metabolic state and structural requirements. nih.gov
| Regulator | Enzyme/Process Affected | Regulatory Mechanism | Reference |
|---|---|---|---|
| Caffeic Acid | 4-coumaric acid:CoA ligase (4CL) | Acts as both a substrate and an inhibitor, creating a feedback loop to modulate CoA ligation flux. | nih.gov |
| Hydroxycinnamaldehydes (e.g., Sinapaldehyde) | Sinapyl alcohol dehydrogenase (SAD) | Substrate inhibition at high concentrations, potentially preventing excessive monolignol production. | nih.gov |
| NADH/NAD⁺ Ratio | Dehydrogenases (e.g., CAD, SAD) and other metabolic enzymes | Reflects cellular energy status; a high ratio (excess NADH) can allosterically inhibit enzymes, while a low ratio can promote reductive reactions. | google.comcreative-proteomics.com |
| Coenzyme A (CoA) | 4-coumaric acid:CoA ligase (4CL) | Availability is essential for the CoA ligation of hydroxycinnamic acids, a critical activation step for their subsequent reduction. | nih.gov |
Compartmentalization of Biosynthetic Pathway Intermediates
The sinapyl alcohol biosynthetic pathway is spatially organized within the plant cell, a phenomenon known as compartmentalization. scielo.brfrontiersin.org This organization is critical for enhancing efficiency, protecting the cell from potentially toxic intermediates, and directing metabolic flux. frontiersin.orgnih.gov The biosynthesis involves enzymes located in both the cytoplasm and anchored to the membrane of the endoplasmic reticulum (ER). frontiersin.org
Several key enzymes, specifically the cytochrome P450-dependent monooxygenases (C4H, C3H, and F5H), are anchored to the cytoplasmic face of the ER. scielo.brnih.govoup.com This localization has led to the hypothesis of "metabolic channeling," where enzymes are organized into complexes or "metabolons" on the ER surface. scielo.brnih.govfrontiersin.org This arrangement facilitates the efficient transfer of intermediates between sequential enzymes, minimizing the diffusion of these molecules into the cytosol and preventing their entry into competing metabolic pathways. frontiersin.orgfrontiersin.org Evidence for such channeling includes the physical interaction between PAL and C4H and among the various P450s. nih.govfrontiersin.org In poplar, immunolocalization studies have confirmed that F5H is located on the membrane of the rough ER. nii.ac.jp
In contrast, other enzymes, such as those catalyzing the final reductive steps like sinapyl alcohol dehydrogenase (SAD), are believed to be soluble in the cytosol. nih.govnii.ac.jp This suggests a model where early hydroxylation reactions occur at the ER, followed by the release of intermediates into the cytosol for the final reduction to monolignols. frontiersin.orgnii.ac.jp However, some studies suggest that even cytosolic enzymes like CCR and CAD may operate in dynamic, membrane-associated complexes. royalsocietypublishing.org
Furthermore, the transport of intermediates and final products across different cellular compartments is tightly regulated. frontiersin.org For instance, elegant biochemical studies have shown that the glycosylation state of monolignols determines their transport and subcellular destination. frontiersin.org Plasma membrane vesicles actively transport the non-glycosylated form (aglycone), such as coniferyl alcohol, in an ATP-dependent manner, presumably towards the cell wall for lignin polymerization. frontiersin.orgpnas.org Conversely, vesicles derived from the tonoplast (the vacuolar membrane) specifically transport the glycosylated form (e.g., coniferin), suggesting a role for the vacuole in storing and detoxifying monolignol precursors. frontiersin.orgdiva-portal.org This differential transport highlights a sophisticated system of compartmentalization that separates biosynthesis, storage, and final deposition. frontiersin.orgdiva-portal.org
| Enzyme/Intermediate | Subcellular Location | Significance | Reference |
|---|---|---|---|
| Cinnamate 4-hydroxylase (C4H) | Endoplasmic Reticulum (ER) Membrane | Part of the ER-associated metabolon for early hydroxylation steps. | scielo.brnih.gov |
| p-Coumarate 3-hydroxylase (C3H) | Endoplasmic Reticulum (ER) Membrane | Part of the ER-associated metabolon; forms complexes with other P450s. | nih.govoup.com |
| Ferulate 5-hydroxylase (F5H) | Endoplasmic Reticulum (ER) Membrane | Key enzyme for directing flux towards syringyl lignin; part of the ER metabolon. | nih.govnii.ac.jp |
| Sinapyl alcohol dehydrogenase (SAD) | Cytosol | Catalyzes the final reduction of sinapaldehyde to sinapyl alcohol in the cytoplasm. | nih.govnii.ac.jp |
| Coniferyl alcohol (aglycone) | Transport across Plasma Membrane | Actively transported out of the cell for polymerization into lignin in the cell wall. | frontiersin.orgpnas.org |
| Coniferin (glycoside) | Transport into Vacuole | Transported into the vacuole via tonoplast vesicles for storage and detoxification. | frontiersin.orgdiva-portal.org |
Sinapyl Alcohol Integration into Lignin Polymerization
Oxidative Polymerization Mechanisms of Sinapyl Alcohol
The polymerization of sinapyl alcohol into lignin (B12514952) is an oxidative process initiated by cell wall enzymes, primarily peroxidases and laccases. frontiersin.orgomexcanada.com These enzymes catalyze the formation of resonance-stabilized phenoxy radicals from sinapyl alcohol. frontiersin.org The subsequent reactions are chemical in nature, involving the coupling of these radicals. researchgate.net
Once formed, sinapyl alcohol radicals undergo a series of coupling reactions with the growing lignin polymer. frontiersin.org Due to the presence of methoxy (B1213986) groups at both the 3- and 5-positions of the aromatic ring, sinapyl alcohol can only couple at its β- and 4-O- positions. nih.gov This contrasts with coniferyl alcohol, which can also couple at the 5-position. nih.gov The most abundant linkage formed is the β-O-4 aryl ether linkage, which can constitute 45–94% of the total interunit bonds in lignin. rsc.org Other significant linkages include β-5 (phenylcoumaran) and β-β (resinol) structures. omexcanada.comresearchgate.net The relative abundance of these linkages is influenced by factors such as the degree of monolignol acylation. csic.es For instance, a high degree of acylation at the γ-carbon of sinapyl alcohol can hinder the formation of β-β resinol linkages, which require a free hydroxyl group at that position. csic.es
The process of radical coupling is complex and can be influenced by other molecules. For example, in grasses, p-coumaric acid can act as a radical transfer agent, facilitating the coupling of sinapyl alcohol into the lignin polymer. researchgate.netnih.gov Similarly, hydroxystilbenes have been shown to improve the reactivity of monolignols like sinapyl alcohol in in vitro polymerization experiments. nih.gov
The coupling of a monolignol radical at its β-position with a phenolic radical from the growing lignin polymer results in the formation of a quinone methide intermediate. ncsu.edursc.org This reactive intermediate is crucial for the continuation of lignin polymerization. The quinone methide is subsequently stabilized through a process called rearomatization, which involves the nucleophilic addition of water or hydroxyl groups (from the monolignol sidechain or other molecules) to the α-position of the quinone methide. rsc.orgresearchgate.net This step regenerates the aromaticity of the ring and creates the stable interunit linkages found in the final lignin polymer. The reactivity of the syringyl quinone methide intermediate is a key factor influencing the efficiency of sinapyl alcohol polymerization. researchgate.net
Radical Coupling Reactions and Interunit Linkages
Formation of Syringyl (S) Lignin Units
The incorporation of sinapyl alcohol into the lignin polymer gives rise to syringyl (S) lignin units. frontiersin.orgomexcanada.com Angiosperm lignins are typically copolymers of guaiacyl (G) and syringyl (S) units, derived from coniferyl and sinapyl alcohols, respectively. pnas.org
The ratio of syringyl to guaiacyl (S/G) units is a critical determinant of lignin structure and properties. celignis.com Lignin with a higher S/G ratio generally has a more linear structure with a higher proportion of labile β-O-4 ether linkages and fewer condensed carbon-carbon bonds. researchgate.net This is because the two methoxy groups on the S-unit ring limit the potential sites for cross-linking compared to the single methoxy group on the G-unit. glycopedia.eu The S/G ratio varies significantly between different plant species, tissues, and even within different layers of the cell wall. celignis.comglycopedia.eu For example, hardwood lignins are typically rich in both S and G units, while softwood lignins are predominantly composed of G units. celignis.com The S/G ratio can be influenced by the expression levels of key enzymes in the monolignol biosynthetic pathway, such as ferulate-5-hydroxylase (F5H), which is responsible for directing the pathway towards sinapyl alcohol synthesis. osti.gov
In plants with a deficiency in the enzyme Caffeic acid O-methyltransferase (COMT), which is involved in the synthesis of sinapyl alcohol, an alternative monomer, 5-hydroxyconiferyl alcohol, can be incorporated into the lignin polymer. oup.comnih.gov The incorporation of 5-hydroxyconiferyl alcohol leads to the formation of unique benzodioxane structures within the lignin. oup.commanchester.ac.uk These structures arise from the β-O-4 coupling of 5-hydroxyconiferyl alcohol with a growing lignin chain, followed by an internal cyclization reaction where the 5-hydroxyl group attacks the quinone methide intermediate. oup.comnih.gov This process can involve coupling with both syringyl and guaiacyl units. nih.gov Further monolignols, including sinapyl alcohol, can then add to the newly formed 5-hydroxyguaiacyl terminus, extending the polymer chain and integrating the benzodioxane structure into the lignin network. nih.govresearchgate.net
Contribution to Lignin Structure and Composition (S:G Ratio)
Monolignol Glycosylation, Storage, and Transport to Apoplast
Sinapyl alcohol, along with other monolignols, is synthesized in the cytosol. nih.gov However, lignin polymerization occurs in the apoplast, the space outside the cell membrane. nih.gov Due to their potential toxicity and instability, monolignols need to be transported to the cell wall. nih.govcore.ac.uk In many plants, particularly gymnosperms, monolignols are converted to their corresponding glucosides, such as syringin (B1682858) (the glucoside of sinapyl alcohol), for storage and transport. nih.govcore.ac.ukmdpi.com This glycosylation is catalyzed by UDP-glucose: glucosyltransferases. mdpi.com
Spatial and Temporal Regulation of Lignification in Plant Tissues
The process of lignification, particularly the incorporation of sinapyl alcohol to form syringyl (S) lignin units, is a highly regulated phenomenon, varying in both location (spatial) and timing (temporal) within plant tissues. This precise control is crucial for the proper development and function of different cell types and tissues, ensuring structural integrity, water transport, and defense.
Lignification is not a uniform process. Instead, it occurs in specific cell types, primarily in the vascular tissues of xylem and sclerenchyma, and even within different layers of the cell wall at different times. puigdomenech.euglycopedia.eu The composition of lignin, including the proportion of sinapyl alcohol-derived S-units, is dynamically adjusted according to the developmental stage and the specific requirements of the tissue. puigdomenech.eufrontiersin.org
Research has shown a general temporal sequence for the deposition of the primary monolignols. Typically, p-coumaryl alcohol (leading to H-lignin) is deposited in the initial stages of lignification, followed by coniferyl alcohol (G-lignin), and finally sinapyl alcohol (S-lignin) during the middle and later stages of secondary cell wall formation. frontiersin.orgnih.gov This sequential deposition contributes to the heterogeneity of lignin within the cell wall. For instance, in the developing xylem, G-units are incorporated throughout the lignification process, while S-units are predominantly deposited during the middle and late phases of xylem differentiation. frontiersin.org
The spatial distribution of sinapyl alcohol incorporation is also tightly controlled. Different tissues within the same plant can exhibit distinct lignin compositions. A study on Quercus suber (cork oak) revealed significant variations in the p-hydroxyphenyl (H), guaiacyl (G), and syringyl (S) lignin unit composition between different tissues. frontiersin.org
Table 1: Lignin Composition in Different Tissues of Quercus suber
This table illustrates the variation in the molar ratios of H, G, and S lignin units and the corresponding S/G ratio in cork, phloem, and xylem tissues. Data sourced from Marques et al. (2016). frontiersin.org
| Tissue | H:G:S Molar Ratio | S/G Ratio |
|---|---|---|
| Cork | 2:85:13 | 0.1 |
| Phloem | 1:58:41 | 0.7 |
| Xylem | 1:45:55 | 1.2 |
This tissue-specific lignification pattern is also evident at the cellular level. In angiosperms, fibers are often enriched in S-lignin, which is associated with a less condensed lignin structure, while vessel elements, responsible for water transport, tend to have a higher proportion of G-lignin. oup.comresearchgate.net This differential distribution is critical for the specific biomechanical properties of each cell type. oup.com The regulation of this spatial deposition is partly controlled by the expression of key biosynthetic enzymes. For example, immunolocalization studies have shown that sinapyl alcohol dehydrogenase (SAD), an enzyme involved in the final step of sinapyl alcohol synthesis, is preferentially expressed in fiber and ray parenchyma cells, which are rich in syringyl lignin. osti.gov
The developmental stage of the plant also plays a crucial role in the temporal regulation of sinapyl alcohol incorporation. As plant tissues mature, the composition of lignin often changes. For example, in the internodes of sheepgrass (Leymus chinensis), the S-lignin content and the S/G ratio were observed to increase progressively with maturation. frontiersin.org
Table 2: Developmental Changes in Lignin Composition in Sheepgrass Internodes
This table shows the changes in lignin content and composition, specifically the S-lignin units and the S/G ratio, at different developmental stages of sheepgrass internodes. Data adapted from Fu et al. (2016). frontiersin.org
| Developmental Stage | Total Lignin (%) | S-lignin (mg/g CWR) | S/G Ratio |
|---|---|---|---|
| Elongation 4 (E4) | 13.8 | 15.2 | 0.38 |
| Heading 1 (H1) | 15.1 | 18.9 | 0.42 |
| Heading 4 (H4) | 16.5 | 22.1 | 0.45 |
| Ripening 1 (R1) | 17.2 | 24.5 | 0.48 |
At the subcellular level, the lignification process, including the polymerization of sinapyl alcohol, is initiated at the cell corners and in the middle lamella, subsequently progressing to the secondary cell wall. rsc.org Advanced imaging techniques, such as using fluorescently tagged monolignol analogs like an alkyne-tagged sinapyl alcohol surrogate (SALK), have provided detailed visualization of this process. rsc.org These studies confirm that the highest concentration of lignin is typically found in the secondary wall of mature cells. rsc.org
The regulation of sinapyl alcohol synthesis and deposition is governed by a complex network of transcription factors that control the expression of key biosynthetic genes, such as Ferulate 5-hydroxylase (F5H) and Caffeic acid O-methyltransferase (COMT). oup.comnih.gov The tissue-specific and developmentally timed expression of these genes ultimately dictates the amount of sinapyl alcohol available for polymerization into lignin in different cells and at different times. researchgate.netnih.govfrontiersin.org
Enzymatic and Metabolic Transformations of Sinapyl Alcohol Beyond Lignin
Formation of Acylated Sinapyl Alcohol Derivatives
A significant metabolic fate of sinapyl alcohol, apart from its incorporation into lignin (B12514952), is its acylation to form various ester derivatives. This process involves the enzymatic transfer of an acyl group from a donor molecule, such as an acyl-CoA, to the γ-hydroxyl group of sinapyl alcohol. oup.com These acylated derivatives play crucial roles in subsequent biosynthetic pathways and can also be incorporated into the lignin polymer. acs.org
The acylation of sinapyl alcohol is catalyzed by a class of enzymes known as acyltransferases, specifically those belonging to the BAHD family. researchgate.netosti.gov These enzymes exhibit specificity for both the alcohol (monolignol) and the acyl-CoA donor.
Recent research has led to the identification and functional characterization of several acyltransferases involved in the acylation of sinapyl alcohol. For instance, a novel acyltransferase from Euphorbia lathyris L., designated ElBAHD10, has been cloned and characterized. acs.orgnih.gov This enzyme was found to catalyze the reaction of sinapyl alcohol with acetyl-CoA and cinnamoyl-CoA to produce sinapyl acetate (B1210297) and sinapyl cinnamate (B1238496), respectively. acs.orgnih.gov The identification of ElBAHD10 was achieved through homologous alignment of transcriptome data with known acyltransferase genes from related plant species. acs.orgnih.gov
In poplar (Populus spp.), an acyltransferase named PHBMT1 has been identified as a key enzyme in the p-hydroxybenzoylation of lignin. osti.gov In vitro studies revealed that PHBMT1 preferentially utilizes p-hydroxybenzoyl-CoA to acylate sinapyl alcohol. osti.gov Gene editing and overexpression studies in poplar confirmed the role of PHBMT1 in controlling the level of p-hydroxybenzoylated lignin. osti.gov
Furthermore, studies on monocots have identified a set of BAHD monolignol transferases, including p-coumaroyl-CoA monolignol transferases (PMTs) and feruloyl-CoA monolignol transferases (FMTs). oup.com These enzymes are responsible for the synthesis of monolignol p-coumarates and ferulates, which are important components of grass lignins. osti.gov
The biosynthesis of sinapyl acetate and sinapyl cinnamate is a direct result of the activity of specific acyltransferases. As mentioned, the enzyme ElBAHD10 from Euphorbia lathyris L. has been shown to effectively catalyze the formation of these two compounds. acs.orgnih.gov The reaction involves the transfer of an acetyl group from acetyl-CoA to sinapyl alcohol to form sinapyl acetate, and the transfer of a cinnamoyl group from cinnamoyl-CoA to sinapyl alcohol to produce sinapyl cinnamate. acs.orgnih.gov These acylated monolignols can then serve as intermediates in the biosynthesis of other compounds, such as phenylpropenes. researchgate.net
The formation of sinapyl p-coumarate is a significant metabolic process, particularly in grasses where p-coumarate is a major acylating component of lignin. usda.govnih.gov This reaction is catalyzed by p-coumaroyl-CoA:monolignol transferases (PMTs). researchgate.net These enzymes facilitate the esterification of sinapyl alcohol with p-coumaroyl-CoA. usda.gov
Research on maize cell walls has demonstrated that the inclusion of sinapyl p-coumarate during lignification can influence the structure and properties of the resulting lignin. usda.gov The presence of sinapyl p-coumarate has been shown to stimulate the rate of sinapyl alcohol radical coupling, suggesting a role in facilitating the incorporation of syringyl units into the lignin polymer. nih.govusda.gov Kinetic studies of the OsPMT enzyme from rice have shown a high affinity and efficient activity with sinapyl alcohol and p-coumaroyl-CoA as substrates. oup.com
Under certain genetic conditions, such as the down-regulation of the caffeic acid O-methyltransferase (COMT) gene in switchgrass, a novel monolignol analog, iso-sinapyl alcohol (trans-3,4-dimethoxy-5-hydroxycinnamyl alcohol), has been identified. nih.gov This compound is a structural isomer of sinapyl alcohol and is not typically found in the canonical lignin biosynthetic pathway. mdpi.com Its formation suggests the increased activity of a para-methyltransferase when the normal meta-methylation activity of COMT is reduced. nih.gov
The accumulation of iso-sinapyl alcohol is often accompanied by the production of its glucoside, isosyringin. nih.govresearchgate.net In transgenic switchgrass with reduced COMT activity, the levels of iso-syringin were significantly higher than its isomer, syringin (B1682858). nih.gov While iso-sinapyl alcohol itself was not found to be inhibitory to the growth of Clostridium thermocellum, its presence, along with other metabolic changes, was associated with more facile cell wall deconstruction. nih.gov The chemical synthesis of iso-sinapyl alcohol has been achieved, confirming its structure. mdpi.com
Production of Sinapyl p-Coumarate
Sinapyl Alcohol in Phenylpropene Biosynthesis
Sinapyl alcohol is a key precursor in the biosynthesis of certain phenylpropenes, a class of volatile organic compounds with diverse biological activities. researchgate.net The pathway to phenylpropenes branches off from the monolignol pathway. nih.gov
The biosynthesis of phenylpropenes from monolignols generally involves a two-step process: acetylation of the monolignol followed by a reduction reaction. researchgate.net In the context of sinapyl alcohol, it can be acetylated to form sinapyl acetate, which can then undergo further enzymatic transformations. acs.orgnih.gov
A notable example is the biosynthesis of methoxyeugenol. Research on Euphorbia lathyris L. has shown that the crude protein extract containing the acyltransferase ElBAHD10 could directly catalyze the conversion of sinapyl alcohol to methoxyeugenol. acs.orgnih.gov This suggests a potential enzymatic pathway for the production of this phenylpropene, which has various bioactive properties. acs.orgnih.gov
Role in Plant Defensive Metabolites
Sinapyl alcohol and its derivatives are integral to the plant's defense system against a variety of biotic and abiotic stresses. frontiersin.orgmdpi.com The phenylpropanoid pathway, which produces sinapyl alcohol, is a major source of secondary metabolites involved in plant defense. frontiersin.org
Lignin itself, which is polymerized from monolignols including sinapyl alcohol, provides a physical barrier against herbivores and pathogens. mdpi.comchemijournal.com Its toughness and indigestibility deter feeding and block the growth of invading organisms. chemijournal.com
Beyond its role in lignin, sinapyl alcohol is a precursor to other defensive compounds. For example, lignans, which are dimers of monolignols, have been shown to possess antifeedant and antimicrobial properties. pnas.org Pinoresinol, a lignan (B3055560) derived from the coupling of two coniferyl alcohol units, has been identified as a feeding deterrent to ants. pnas.org While this example involves coniferyl alcohol, the principle of monolignol dimerization to form defensive compounds is applicable to sinapyl alcohol as well.
Furthermore, the acylated derivatives of sinapyl alcohol can also contribute to plant defense. oup.com The array of phenolic compounds derived from the phenylpropanoid pathway, including those originating from sinapyl alcohol, act as a chemical shield, with some compounds exhibiting antifeedant, toxic, or oviposition-deterring effects on insects and pathogens. frontiersin.org
Response to Abiotic Stress (e.g., Drought)
Plants subjected to abiotic stressors like drought exhibit significant alterations in their metabolic profiles, with sinapyl alcohol emerging as a key responsive compound. Under moderate drought stress, the accumulation of sinapyl alcohol has been observed in the roots of certain plants. researchgate.net This increase is often part of a broader defense strategy involving the reinforcement of cell walls to enhance water transport efficiency and antioxidant capacity. researchgate.net
However, the response can vary with the intensity of the stress. For instance, while moderate drought can lead to an increase in sinapyl alcohol, severe drought stress may cause its levels to decrease. researchgate.net The regulation of sinapyl alcohol biosynthesis under drought is also linked to phytohormonal signaling. Salicylic (B10762653) acid (SA), a key plant defense hormone, can induce the expression of genes involved in the biosynthesis of secondary metabolites, including sinapyl alcohol dehydrogenase (SAD), which is crucial for sinapyl alcohol production. walshmedicalmedia.comfrontiersin.orgfrontiersin.org This suggests a complex regulatory network where hormonal cues modulate the synthesis of sinapyl alcohol to help plants cope with water deficit. walshmedicalmedia.com
Research has also pointed to the role of sinapyl alcohol in response to other abiotic stresses like flooding and cold. researchgate.net The accumulation of phenylpropanoids, including sinapyl alcohol, under these conditions suggests a general role for these compounds in fortifying the plant against a range of environmental challenges. researchgate.net
Involvement in Disease Resistance (e.g., Fungal Pathogens)
Sinapyl alcohol plays a significant role in plant defense against pathogens, particularly fungi. Its contribution is primarily linked to the reinforcement of cell walls, creating a physical barrier that impedes fungal penetration. nih.govnih.gov The widely recognized broad-spectrum disease resistance gene in wheat, Lr34/Yr18/Sr57/Pm38, encodes an ATP-binding cassette (ABC) transporter that has been shown to transport sinapyl alcohol. nih.govcolab.ws This transport leads to enhanced cell wall lignification, which is associated with increased resistance to multiple fungal diseases. nih.govcolab.ws
Wheat lines carrying the resistance allele for this gene exhibit thicker cell walls and greater resistance to fungal penetration. nih.gov Furthermore, the disease resistance conferred by this gene can be amplified by enhancing the biosynthesis of sinapyl alcohol, for example, through the TaCOMT-3B gene. nih.gov This demonstrates a synergistic relationship between sinapyl alcohol synthesis and its transport in establishing a robust defense against fungal pathogens. nih.gov
Studies on various plant-pathogen interactions have consistently shown that the expression of lignin biosynthetic genes, including those leading to sinapyl alcohol, is induced upon pathogen infection. nih.govfrontiersin.org This response is often mediated by defense-related hormones such as salicylic acid, jasmonic acid, and abscisic acid. frontiersin.org
Interactions in Plant-Insect Defense Mechanisms (e.g., Jasmonic Acid Pathway)
The defense against herbivorous insects is another area where sinapyl alcohol's metabolic transformations are crucial. The jasmonic acid (JA) signaling pathway is a key regulator of plant defenses against many insects. researcher.liferesearchgate.netmdpi.com When a plant is attacked by an herbivore, the JA pathway is activated, leading to the production of a variety of defense compounds. researchgate.netmdpi.com
Research on tea plants infested with the insect Ectropis obliqua has shown a significant increase in the content of several defensive metabolites, including monolignols. researcher.life However, the induction of sinapyl alcohol accumulation appears to be dependent on the concentration of the JA signal. High doses of exogenously applied methyl jasmonate (MeJA), the methylated form of JA, did not lead to the accumulation of sinapyl alcohol, suggesting a threshold-dependent regulation. researcher.life This indicates a finely tuned mechanism where the plant allocates resources to different defense compounds based on the intensity of the threat.
The phenylpropanoid pathway, which produces sinapyl alcohol, is a central hub in the production of anti-herbivore compounds. researchgate.netmdpi.com Insect herbivory can trigger the upregulation of genes in this pathway, leading to the synthesis of not only lignin precursors but also other defensive secondary metabolites. researchgate.net
Sinapyl Alcohol as a Component of Root Exudates and Rhizosphere Interactions
Sinapyl alcohol is also released from plant roots as a component of root exudates, playing a role in shaping the microbial communities in the rhizosphere, the soil region directly influenced by root secretions. nih.govresearchgate.netajol.info These exudates contain a diverse array of compounds, including sugars, amino acids, and secondary metabolites like sinapyl alcohol, which can act as signals and nutrient sources for soil microorganisms. ajol.infohugendubel.info
The composition of root exudates can influence the assembly of the rhizo-microbiome. For example, in intercropping systems of chrysanthemum and ginger, sinapyl alcohol, along with other compounds from ginger root exudates, was found to promote the growth of beneficial Burkholderia species in the chrysanthemum rhizosphere. nih.gov This enrichment of Burkholderia was associated with enhanced suppression of Fusarium wilt, a soil-borne fungal disease. nih.gov This highlights how sinapyl alcohol in root exudates can mediate positive plant-microbe interactions that contribute to disease suppression.
Root exudates can have both positive and negative effects on surrounding organisms. ajol.info They can attract beneficial microbes, inhibit pathogens, and even influence the growth of neighboring plants. ajol.infohugendubel.info The presence of sinapyl alcohol in these exudates underscores its multifaceted role in the complex chemical communication network within the soil ecosystem. researchgate.nettamu.edu
Genetic Manipulation and Bioengineering of Sinapyl Alcohol Metabolism
Strategies for Modulating Sinapyl Alcohol Flux in Plants
Modulating the metabolic flux towards sinapyl alcohol involves the targeted manipulation of key enzymatic and regulatory genes in the phenylpropanoid pathway. A primary strategy is to alter the expression of genes encoding enzymes that directly catalyze steps leading to or diverting from sinapyl alcohol synthesis.
Key enzymatic targets include:
Ferulate 5-hydroxylase (F5H): This enzyme catalyzes a crucial step in the pathway to S-lignin by hydroxylating coniferaldehyde (B117026) to 5-hydroxyconiferaldehyde (B1237348), which is then converted to sinapaldehyde (B192390). core.ac.ukscielo.br Overexpression of F5H, often driven by a strong, vascular-specific promoter like that of cinnamate (B1238496) 4-hydroxylase (C4H), has been shown to effectively redirect metabolic flow towards sinapyl alcohol, resulting in lignin (B12514952) composed almost entirely of S-units. osti.govnih.gov
Caffeic acid O-methyltransferase (COMT): COMT is responsible for methylating 5-hydroxyconiferaldehyde to produce sinapaldehyde. scielo.br Downregulating COMT while simultaneously upregulating F5H in Arabidopsis is a notable strategy to alter monomer production. scielo.br This approach leads to the accumulation of 5-hydroxyconiferaldehyde, which can then be reduced by cinnamyl alcohol dehydrogenase (CAD) to form 5-hydroxyconiferyl alcohol, a novel monomer that can be incorporated into lignin. scielo.br
Cinnamyl alcohol dehydrogenase (CAD): This enzyme family catalyzes the final reduction step, converting hydroxycinnamaldehydes (p-coumaraldehyde, coniferaldehyde, and sinapaldehyde) to their corresponding alcohols. mdpi.comnih.gov While a specific sinapyl alcohol dehydrogenase (SAD) was initially proposed to be the key enzyme for sinapyl alcohol synthesis, further research has demonstrated that broader-specificity CAD enzymes are predominantly responsible for reducing sinapaldehyde to sinapyl alcohol in vivo. nih.govnih.govresearchgate.net Downregulation of CAD can lead to the incorporation of aldehydes into the lignin polymer, altering its structure. nih.gov
Glucosyltransferases: These enzymes play a role in the metabolism of sinapate and the formation of sinapyl alcohol-4-O-glucoside, which may be a precursor for the synthesis of syringyl lignin units. nih.gov Identifying and manipulating the genes for these enzymes offers another potential control point for sinapate metabolism and lignin biology. nih.gov
Table 1: Key Genes Targeted for Modulating Sinapyl Alcohol Flux
| Gene/Enzyme | Function in Pathway | Manipulation Strategy | Primary Outcome | Reference |
|---|---|---|---|---|
| Ferulate 5-hydroxylase (F5H) | Hydroxylates coniferaldehyde/ferulic acid precursors | Overexpression (often with C4H promoter) | Redirects flux to produce syringyl (S) lignin | osti.govnih.gov |
| Caffeic acid O-methyltransferase (COMT) | Methylates 5-hydroxyconiferaldehyde to sinapaldehyde | Downregulation (often combined with F5H overexpression) | Alters monomer composition, leads to novel monomers | scielo.brscielo.br |
| Cinnamyl alcohol dehydrogenase (CAD) | Reduces sinapaldehyde to sinapyl alcohol | Downregulation/Suppression | Incorporation of aldehydes into lignin, altered structure | nih.govnih.gov |
| Sinapyl alcohol dehydrogenase (SAD) | Initially thought to specifically reduce sinapaldehyde | Suppression | Found to have little effect on S-lignin synthesis alone; CAD is the key enzyme | nih.govresearchgate.net |
| MYB58 | Transcription factor | Overexpression | Activates lignin biosynthesis genes, enhancing flux | nih.gov |
Effects of Targeted Gene Suppression/Overexpression on Lignin Composition and Plant Phenotype
Effects on Lignin Composition:
Overexpression of F5H has proven to be a powerful tool for drastically increasing the proportion of syringyl (S) units in lignin. In poplar, overexpressing F5H under the control of the C4H promoter resulted in lignin containing as much as 97.5% S-units, compared to 68% in wild-type plants. nih.gov Similarly, in Arabidopsis, F5H overexpression can shift the lignin composition to be almost entirely S-lignin. osti.govpnas.org This high S-lignin is more linear and has a lower degree of polymerization. nih.gov
Suppression of CAD leads to the incorporation of sinapaldehyde and coniferaldehyde into the lignin polymer, as their reduction to alcohols is impaired. nih.gov
Suppression of SAD in tobacco, once thought to be the key enzyme for S-lignin synthesis, showed no significant change in lignin content, composition, or the amount of S-lignin. core.ac.uknih.govresearchgate.net However, when CAD was also suppressed in these plants, changes in the lignin structure and the S/G ratio were observed, confirming that CAD is the primary enzyme responsible for sinapyl alcohol synthesis in vivo. nih.govnih.gov
Knockout of F5H , as seen in the Arabidopsis fah1 mutant, results in plants with lignin rich in guaiacyl (G) units and almost no S-lignin. nih.gov In Brassica napus, knocking out F5H decreased the S/G ratio as expected. osti.gov
Effects on Plant Phenotype:
Altering lignin composition does not always result in negative growth phenotypes. For example, poplar trees with extremely high S-lignin content due to F5H overexpression exhibit normal growth. nih.gov
However, severe reductions in total lignin content or drastic shifts in composition can lead to undesirable phenotypes such as dwarfism, lodging (stem collapse), and reduced vascular integrity. nih.govpurdue.edu Redirecting the phenylpropanoid flux towards sinapyl alcohol synthesis in certain low-lignin mutant backgrounds can result in severe dwarfism. pnas.orgpurdue.edu This suggests that the negative growth effects are not solely due to the structural role of lignin but may also be caused by the depletion or accumulation of other bioactive phenylpropanoid intermediates. pnas.orgpurdue.edu
Changes in lignin composition can also affect plant-pathogen interactions. Silencing genes such as CAD or COMT has been linked to altered disease resistance. osti.gov Conversely, increasing the proportion of G-lignin by knocking out F5H in B. napus led to increased resistance against the fungal pathogen Sclerotinia sclerotiorum and also increased stem strength. osti.gov
Table 2: Research Findings on Gene Manipulation Effects
| Plant Species | Gene/Strategy | Effect on Lignin Composition | Observed Plant Phenotype | Reference |
|---|---|---|---|---|
| Poplar (Populus tremula × alba) | Overexpression of F5H | S-lignin content increased to ~98%; more linear polymer | Normal growth phenotype | nih.gov |
| Tobacco (Nicotiana tabacum) | Suppression of SAD | No change in S-lignin content or structure | Normal phenotype | nih.govresearchgate.net |
| Tobacco (Nicotiana tabacum) | Suppression of both SAD and CAD | Altered lignin structure, increased sinapaldehyde incorporation | Similar phenotype to plants suppressed in CAD alone | nih.gov |
| Arabidopsis thaliana | Overexpression of F5H in low-lignin mutants (cadc cadd) | Increased sinapaldehyde and sinapyl alcohol | Severe dwarfism | pnas.orgpurdue.edu |
| Brassica napus | Knockout of F5H | Decreased S/G ratio | Increased resistance to S. sclerotiorum, increased stem strength | osti.gov |
| Alfalfa | Downregulation of various monolignol pathway genes | Reduced total flux into lignin | Not specified | scielo.br |
Engineering for Modified Lignin Content and Composition in Biomass
The primary driver for engineering sinapyl alcohol metabolism is to create biomass feedstocks that are better suited for industrial applications, particularly for the production of biofuels and paper. core.ac.uknih.gov Lignin's natural recalcitrance is a major barrier to the cost-effective enzymatic breakdown of cellulose (B213188) into fermentable sugars. scielo.brosti.gov
Engineering strategies focus on two main goals:
Altering lignin composition: Increasing the ratio of syringyl (S) to guaiacyl (G) units is a particularly attractive target. S-lignin is less condensed and contains more ether linkages, which are easier to cleave chemically than the carbon-carbon bonds more prevalent in G-lignin. osti.gov This makes S-rich lignin easier to break down. The overexpression of F5H in poplar to create high-S lignin is a prime example of this approach, yielding a polymer that is more linear and has a lower degree of polymerization, which is beneficial for biomass utilization. nih.gov
These modifications have been shown to significantly improve the digestibility of plant biomass. core.ac.ukosti.gov Genetic manipulation that alters lignin content and composition can lead to enhanced release of fermentable sugars, which is a critical step in producing second-generation biofuels from lignocellulosic sources. core.ac.ukosti.gov The ultimate goal is to reduce the need for costly and harsh pre-treatments currently required to overcome biomass recalcitrance, making the entire biorefinery process more economically viable and sustainable. scielo.brfrontiersin.org
Advanced Analytical Methodologies and Research Techniques for Sinapyl Alcohol Studies
Chromatographic and Spectrometric Approaches
Chromatographic and spectrometric techniques are fundamental to the study of sinapyl alcohol, providing the means to separate, identify, and quantify it from complex biological matrices.
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds. For the analysis of sinapyl alcohol, which is not inherently volatile, a derivatization step is typically required to increase its volatility and thermal stability. mdpi.com Trimethylsilylation is a common derivatization method that reduces the reactivity of the alcohol functional groups, improving the detection of sinapyl alcohol during GC-MS analysis. mdpi.com
Pyrolysis-GC/MS is another valuable application where the sample is thermally decomposed into smaller, more volatile fragments before separation and detection. researchgate.netsnu.ac.kr This method provides information on the composition and structure of lignin (B12514952) by analyzing the pyrolysates, including those derived from sinapyl alcohol units. researchgate.net Fast pyrolysis of sinapyl alcohol at 650°C has been studied to identify specific marker pyrolysates that can be used to determine the sinapyl:guaiacyl (S:G) ratio in lignin samples. researchgate.net The resulting mass spectra from GC-MS provide a "fingerprint" that can be used for identification by comparing it to spectral libraries. nih.govhmdb.ca
Liquid Chromatography-Mass Spectrometry (LC-MS) and its more advanced version, Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS), are indispensable for analyzing sinapyl alcohol and its derivatives in complex mixtures without the need for derivatization. oup.comnih.gov These techniques offer high sensitivity and selectivity, allowing for the detection and quantification of sinapyl alcohol even at very low concentrations. researchgate.net
LC-MS/MS has been successfully employed to determine the levels of 14 different lignin metabolites, including sinapyl alcohol, in plant extracts. nih.gov This method is crucial for studying the effects of various treatments or environmental conditions on lignin biosynthesis. nih.gov The sensitivity of LC-MS/MS is highlighted by its low limits of detection, reaching the femtomole range for sinapyl alcohol. researchgate.net Furthermore, ultra-high-performance supercritical fluid chromatography coupled to quadrupole-time-of-flight mass spectrometry (UHPSFC/QTOF-MS) has been developed for the rapid and efficient analysis of lignin-derived compounds, including sinapyl alcohol, from processed lignin samples. nih.gov
| Parameter | Value/Description | Reference |
|---|---|---|
| Limit of Detection (LOD) | 300 fmol | researchgate.net |
| Limit of Quantification (LOQ) | 1000 fmol | researchgate.net |
| Ionization Mode | Negative Electrospray Ionization (ESI) | nih.gov |
| Precursor Ion [M-H]⁻ | m/z 209.0646 | nih.gov |
Nuclear Magnetic Resonance (NMR) spectroscopy is a non-destructive technique that provides detailed information about the chemical structure of molecules. Both ¹H NMR and ¹³C NMR are used to elucidate the structure of sinapyl alcohol and its derivatives. nih.govchemicalbook.commdpi.com The chemical shifts and coupling constants observed in NMR spectra allow for the precise assignment of each atom within the molecule. bmrb.io
2D-NMR techniques, such as Heteronuclear Single Quantum Coherence (HSQC) spectroscopy, are particularly powerful for resolving complex spectra and identifying the different linkages within the lignin polymer, including those involving syringyl units derived from sinapyl alcohol. acs.org Quantitative ¹³C NMR can be used to determine the S/G ratio in lignin samples, providing insights into the composition of the polymer. acs.org While 1D-NMR spectra of lignin can have poorly resolved signals, 2D-HSQC spectra enhance resolution for CHₓ groups, allowing for the distinction between aromatic groups, aliphatic side chains, and other components. acs.org
| Carbon Atom | Chemical Shift (ppm) | Reference |
|---|---|---|
| C1 | 133.5 | nih.gov |
| C2, C6 | 105.0 | nih.gov |
| C3, C5 | 148.5 | nih.gov |
| C4 | 134.0 | nih.gov |
| Cα | 129.0 | nih.gov |
| Cβ | 128.5 | nih.gov |
| Cγ | 63.0 | nih.gov |
| OCH₃ | 56.5 | nih.gov |
Liquid Chromatography-Mass Spectrometry (LC-MS/MS, UPLC-MS/MS)
Stable Isotope Labeling and Tracer Experiments
Stable isotope labeling is a powerful technique used to trace the metabolic fate of precursors in biological systems. In the context of sinapyl alcohol, feeding plants with precursors labeled with stable isotopes, such as deuterium (B1214612) (²H or D) or carbon-13 (¹³C), allows researchers to follow their incorporation into the lignin polymer. nih.govacs.org These tracer experiments have been instrumental in elucidating the biosynthetic pathway of syringyl lignin. nih.gov
For instance, experiments using heptadeuterosinapic acid, where both methoxy (B1213986) groups were labeled, confirmed that sinapic acid is a direct precursor to sinapyl alcohol and subsequently to the syringyl units in lignin. nih.govacs.org By analyzing the isotopic composition of the resulting lignin using techniques like GC-MS, researchers can track the conversion and incorporation of the labeled precursors. nih.govacs.org These studies provide concrete evidence for the metabolic connections between different compounds in the monolignol pathway. acs.orgnih.gov
Derivatization Followed by Reductive Cleavage (DFRC) Method for Lignin Analysis
The Derivatization Followed by Reductive Cleavage (DFRC) method is a chemical degradation technique specifically designed for lignin analysis. acs.orgacs.org It selectively cleaves the β-O-4 ether linkages, which are the most abundant in lignin, producing monomers that can be readily analyzed by GC-MS. novapublishers.comontosight.ai This method is particularly useful for determining the monomeric composition of lignin, including the proportion of syringyl units derived from sinapyl alcohol. novapublishers.comresearchgate.net
The DFRC protocol involves derivatization with acetyl bromide, which solubilizes the cell wall and converts β-ethers to β-bromo ethers, followed by reductive cleavage with zinc dust. acs.orgontosight.ai An important feature of the DFRC method is that it leaves γ-ester groups intact, allowing for the study of naturally acylated lignins. usda.gov A modified DFRC method has been developed to specifically detect and quantify acetylated units in lignin, providing evidence that acetylation often occurs on sinapyl alcohol prior to its polymerization. usda.gov The DFRC method has been applied to various lignin model compounds, including dimers, to understand the behavior of different lignin substructures during the analysis. tandfonline.com
Omics Approaches: Integrated Metabolome and Transcriptome Analysis
The advent of "omics" technologies has revolutionized the study of complex biological processes like lignin biosynthesis. Integrated metabolome and transcriptome analyses provide a comprehensive view of the molecular events leading to the production of sinapyl alcohol and its incorporation into lignin. nih.govacs.org
Transcriptome analysis, often performed using techniques like RNA-sequencing, identifies and quantifies the expression of genes encoding the enzymes of the monolignol biosynthetic pathway. oup.comfrontiersin.org Metabolome analysis, on the other hand, measures the levels of various metabolites, including sinapyl alcohol and its precursors. nih.govfrontiersin.org By integrating these two datasets, researchers can establish correlations between gene expression levels and metabolite abundance, providing insights into the regulation of the pathway. nih.govfrontiersin.org For example, studies in Magnolia officinalis have shown that temperature and precipitation can influence the expression of key genes in the monolignol pathway, which in turn affects the accumulation of sinapyl alcohol precursors. nih.gov These integrated approaches are crucial for understanding how environmental factors and genetic modifications impact lignin biosynthesis. nih.gov
Enzymatic Activity Assays and Kinetic Characterization
To comprehend the biosynthesis of sinapyl alcohol, it is crucial to analyze the enzymes that catalyze its formation. Enzymatic activity assays are routinely used to measure the rate of catalysis and to determine the substrate preferences of these enzymes. For cinnamyl alcohol dehydrogenase (CAD), the enzyme responsible for the final step in sinapyl alcohol synthesis, activity is often measured by monitoring the NADPH-dependent reduction of sinapaldehyde (B192390). frontiersin.orgoup.com This is typically achieved spectrophotometrically by tracking the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH. oup.com High-performance liquid chromatography (HPLC) can also be used to separate and quantify the substrate (sinapaldehyde) and the product (sinapyl alcohol). researchgate.net
Kinetic characterization provides deeper insights into enzyme function by determining key parameters like the Michaelis constant (Km) and the catalytic constant (kcat). The Km value reflects the substrate concentration at which the reaction rate is half of the maximum velocity (Vmax), indicating the enzyme's affinity for the substrate. The kcat value, or turnover number, represents the number of substrate molecules converted to product per enzyme molecule per second. The ratio kcat/Km is a measure of the enzyme's catalytic efficiency and substrate specificity. oup.com Studies on various plant species have shown that different CAD isoforms exhibit distinct kinetic properties. For example, some CAD enzymes, like sinapyl alcohol dehydrogenase (SAD) from poplar, show a higher specificity for sinapaldehyde, while others may more efficiently reduce coniferaldehyde (B117026) or p-coumaraldehyde. nih.govmdpi.com This enzymatic specificity is a key determinant of the syringyl (S) to guaiacyl (G) lignin ratio in the plant cell wall. ncsu.edu
Table 1: Illustrative Kinetic Parameters of Cinnamyl Alcohol Dehydrogenase (CAD) Isoforms This table presents a compilation of representative kinetic data for CAD enzymes from different plant species with various substrates. Actual values can vary based on specific experimental conditions.
| Enzyme | Organism | Substrate | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) |
|---|---|---|---|---|---|
| TaCAD1 | Triticum aestivum | Sinapaldehyde | 40.58 | 1.83 | 4.51 x 10⁴ oup.com |
| OsCAD2 | Oryza sativa | Sinapaldehyde | 9.36 | 6.09 | 6.51 x 10⁵ mdpi.com |
| SAD | Populus tremuloides | Sinapaldehyde | 4.0 | 47.3 | 1.18 x 10⁷ nih.gov |
| HcCAD2 | Hibiscus cannabinus | Sinapaldehyde | 127.3 | 26.6 | 2.09 x 10⁵ ncsu.edu |
| TaCAD1 | Triticum aestivum | Coniferaldehyde | 19.34 | 2.58 | 1.33 x 10⁵ oup.com |
| OsCAD2 | Oryza sativa | Coniferaldehyde | 7.21 | 8.65 | 1.20 x 10⁶ mdpi.com |
Bioorthogonal Chemistry and EPR Imaging for Lignification Dynamics
Tracking the precise location and timing of sinapyl alcohol polymerization into lignin within the complex plant cell wall is a significant challenge. Bioorthogonal chemistry offers a powerful solution by enabling the visualization of these dynamics in living tissues. nih.gov This strategy involves introducing a synthetic monolignol analog, such as a version of sinapyl alcohol carrying a small, inert chemical handle (a "reporter"), like an azide (B81097) or an alkyne. nih.govresearchgate.net These tagged monolignols are fed to the plant and are incorporated into the growing lignin polymer by the plant's own enzymatic machinery. nih.gov
Subsequently, a probe molecule containing a complementary functional group and a fluorescent dye or another type of tag is introduced. This probe specifically reacts with the incorporated reporter via a bioorthogonal "click chemistry" reaction, such as the copper-catalyzed or strain-promoted azide-alkyne cycloaddition. nih.govnih.gov This allows for the high-resolution visualization of newly synthesized lignin. nih.govplos.org By using different reporters on different monolignols (e.g., an azide on an H-unit precursor and an alkyne on a G-unit precursor), researchers can simultaneously image the deposition of different lignin types. nih.gov
A novel extension of this technique combines bioorthogonal chemistry with electron paramagnetic resonance (EPR) spectroscopy. rsc.org In this approach, a monolignol analog is tagged with a chemical group that can react with a stable radical probe, such as a TEMPO-based molecule. rsc.orgrsc.org After incorporation and reaction with the probe, EPR spectroscopy and imaging can be used to detect the tagged lignin and provide information about the mobility and environment of the spin probe. rsc.orgrsc.org This emerging methodology offers a new way to study the polymerization dynamics of sinapyl alcohol and other monolignols in situ. rsc.org
Immunolocalization Techniques for Enzyme Distribution
Understanding where the enzymes of the sinapyl alcohol biosynthetic pathway are located within the plant tissues and cells is fundamental to understanding how lignification is regulated. Immunolocalization is a powerful technique used to map the distribution of specific proteins. puigdomenech.eu This method relies on the use of antibodies that are specifically generated to recognize and bind to a target enzyme, such as cinnamyl alcohol dehydrogenase (CAD) or caffeic acid O-methyltransferase (COMT). oup.com
In practice, plant tissues are carefully preserved, sectioned, and then incubated with the primary antibody that binds to the enzyme of interest. The location of this primary antibody is then revealed by applying a secondary antibody that is linked to a reporter, such as a fluorescent dye or an enzyme that produces a colored precipitate. oup.com Viewing these sections under a microscope reveals the precise location of the target enzyme.
Immunolocalization studies in various plants, including hybrid aspen and maize, have shown that enzymes involved in monolignol biosynthesis, such as CAD and COMT, are abundant in actively lignifying tissues like the xylem. puigdomenech.euoup.com Subcellular localization studies have found that many of these enzymes, including CAD and COMT, are primarily cytosolic. puigdomenech.eu In contrast, some enzymes earlier in the pathway, like ferulate 5-hydroxylase (F5H), which is a critical P450-dependent monooxygenase for syringyl lignin synthesis, are localized to the endoplasmic reticulum. researchgate.netnih.gov This spatial separation of enzymes highlights the complex organization and regulation of the sinapyl alcohol biosynthetic pathway.
Theoretical and Computational Approaches in Sinapyl Alcohol Research
Mathematical Modeling of Monolignol Biosynthesis Networks
Mathematical modeling provides a powerful framework for understanding the regulation of monolignol biosynthesis at the pathway level. nih.gov By representing the network of enzymes and metabolites as a mathematical system, researchers can simulate metabolic fluxes and predict how genetic or environmental perturbations affect the output of monolignols, including sinapyl alcohol. nih.govnefu.edu.cn These models are crucial for guiding metabolic engineering efforts aimed at modifying lignin (B12514952) content and composition in plants. nih.govmdpi.com
Flux Balance Analysis (FBA) and nonlinear dynamic modeling are key techniques used to construct detailed mathematical models of monolignol biosynthesis. nih.gov FBA is a method that predicts steady-state flux distributions within a metabolic network based on its stoichiometric constraints. mdpi.comresearchgate.net In the context of monolignol biosynthesis, FBA has been used to model the pathway in various plants, including Populus, alfalfa, and Brachypodium. nefu.edu.cnacs.org For instance, a model of monolignol biosynthesis in Populus xylem was constructed using FBA and optimization-based nonlinear dynamic modeling. nih.govnefu.edu.cnscispace.com This model successfully integrated various experimental data from literature to estimate key parameters and produced results that were quantitatively consistent with several transgenic experiments. nih.gov
Dynamic models, which describe the temporal changes in metabolite concentrations and fluxes, offer a more detailed view of pathway regulation. mdpi.commdpi.com These kinetic models are often built as systems of nonlinear differential equations. researchgate.net They have been instrumental in predicting the dynamic behaviors of the monolignol biosynthesis network in response to genetic perturbations in species like alfalfa and poplar. mdpi.com Such models can reveal complex regulatory features, such as substrate saturation at the steps leading to sinapyl alcohol synthesis. nih.gov While FBA provides a snapshot of flux capabilities under steady-state conditions, dynamic modeling allows for the evaluation of transitions between different metabolic states. mdpi.comresearchgate.net
A significant application of mathematical modeling is the prediction of monomer ratios in the final lignin polymer, particularly the syringyl-to-guaiacyl (S/G) ratio, which is determined by the relative amounts of sinapyl alcohol and coniferyl alcohol supplied for polymerization. nih.gov Models have been developed that can predict these ratios with considerable accuracy. acs.orgnrel.gov
FBA-guided analyses in alfalfa have identified key branch points in the pathway—specifically at p-coumaroyl-CoA, coniferyl aldehyde, and coniferyl alcohol—where flux partitioning determines the ultimate S/G ratio. plos.org Kinetic models have further refined this understanding. A predictive kinetic metabolic-flux model for 21 enzymes and 24 metabolites in Populus trichocarpa revealed that pathway flux is preferentially diverted toward S-lignin (from sinapyl alcohol) and that enzymes early in the pathway can control the S/G ratio by modulating the flux toward G-lignin (from coniferyl alcohol). nefu.edu.cn Similarly, simulations of syringyl-guaiacyl lignin polymerization predict that the S/G ratio is a controlling factor for the prevalence of β-O-4 linkages, which are crucial for lignin degradability. nih.gov These predictive capabilities are essential for designing strategies to engineer plants with altered lignin composition for applications like biofuel production. nih.gov
Flux Balance Analysis and Nonlinear Dynamic Modeling
Density Functional Theory (DFT) Studies of Radical Coupling Reactions
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has become a cornerstone for studying the chemical reactions involved in lignin polymerization, providing fundamental insights into reaction thermodynamics and mechanisms at the atomic level. nih.govnih.gov
Lignin synthesis begins with the oxidative radical-radical coupling of monolignols like sinapyl alcohol. nih.govresearchgate.netacs.org DFT calculations are used to compute the reaction enthalpies and free energies for these coupling reactions, revealing which linkages are thermodynamically favored. acs.org Studies have characterized the initial self- and cross-coupling reactions of p-coumaryl, coniferyl, and sinapyl alcohol radicals to form the major linkages found in natural lignin. nih.govresearchgate.net
Calculations show that 8-O-4, 8-8, and 8-5 couplings are generally the most favorable, while 5-O-4 and 5-5 linkages are less so. nih.govresearchgate.netacs.org The distribution of unpaired electron spin in the monolignol radical is a crucial factor in determining the regioselectivity of the coupling. researchgate.net For most monolignol radicals, the spin density is highest at the O-4 position, which helps explain the abundance of the β-O-4 linkage in lignin. researchgate.netscispace.com DFT studies on more complex oligomers have also been used to determine how bond dissociation enthalpies (BDEs) vary with the bond's position within the polymer chain, providing critical data for understanding lignin pyrolysis. nih.govresearchgate.netrsc.org
| Coupling Type | Reactants | Reaction Enthalpy (kcal/mol) | Source |
|---|---|---|---|
| 8-O-4 | Coniferyl + Sinapyl Radicals | -31.5 | researchgate.netacs.org |
| 8-8 | Coniferyl + Sinapyl Radicals | -35.3 | researchgate.netacs.org |
| 8-5 | Coniferyl + Sinapyl Radicals | -32.9 | researchgate.netacs.org |
| 8-O-4 | Sinapyl + Sinapyl Radicals | -27.1 | researchgate.netacs.org |
| 8-8 | Sinapyl + Sinapyl Radicals | -32.1 | researchgate.netacs.org |
This table presents a selection of thermodynamic data from DFT studies. The favorability of specific coupling reactions can vary based on the specific monolignols involved.
Lignin polymers are covalently linked to hemicellulose in the plant cell wall, forming Lignin-Carbohydrate Complexes (LCCs) that contribute significantly to biomass recalcitrance. ualberta.cachemrxiv.orgmdpi.com DFT calculations have been employed to elucidate the reaction pathways and thermodynamics of the formation of various LCC linkages, such as benzyl (B1604629) ethers, benzyl esters, and phenyl glycosides. ualberta.camdpi.com
These studies often model the reaction of a lignin quinone methide (QM) intermediate—formed after the initial radical coupling—with a hydroxyl group from a carbohydrate molecule. ualberta.ca DFT calculations have shown that the formation of benzyl ether LCC linkages is a thermodynamically favored and kinetically facile process. ualberta.carsc.org Recent work has also explored novel mechanisms for LCC formation, such as the reaction involving an oxocarbenium intermediate in sugar moieties, with DFT calculations predicting the stable formation of these glycosidic bonds. chemrxiv.org The inclusion of explicit water molecules in these models has been shown to be critical, as hydrogen bonding can promote the formation of more stable LCC bonds. chemrxiv.org By quantifying the activation barriers and reaction energies, DFT provides a molecular-level understanding of how and where these recalcitrance-inducing linkages are formed. researchgate.net
Thermodynamics of Lignin Polymerization Reactions
Computational Modeling of Enzyme-Substrate Interactions and Specificity
Computational methods, particularly molecular docking and molecular dynamics (MD) simulations, are powerful tools for studying the interactions between enzymes and their substrates at an atomic level. csic.esfrontiersin.org These techniques are used to predict the binding modes of substrates within an enzyme's active site, providing insights into the structural basis of enzyme specificity and function. frontiersin.orgnumberanalytics.com
In the monolignol pathway, these methods have been applied to understand the selectivity of enzymes like sinapyl alcohol dehydrogenase (SAD), which catalyzes the final step in sinapyl alcohol biosynthesis. nih.gov For example, computer-assisted docking of sinapaldehyde (B192390) into the crystal structure of SAD from Populus tremuloides revealed how the substrate fits into the active site. nih.gov The model showed the cinnamyl ring of sinapaldehyde residing in the active site with its two methoxy (B1213986) groups cradled in distinct hydrophobic clefts, explaining the enzyme's high specificity for this substrate. nih.gov Similarly, docking studies have been performed on laccases with various lignin model compounds, including sinapyl alcohol, to understand how these enzymes interact with lignin. researchgate.net These computational approaches not only explain experimental observations but also provide a basis for the rational design and engineering of enzymes with modified substrate specificities for biotechnological applications. csic.esfrontiersin.org
Historical Perspectives and Future Research Directions in Sinapyl Alcohol Biochemistry
Evolution of Understanding in Lignin (B12514952) Biosynthesis Pathways
The scientific community's understanding of the lignin biosynthesis pathway, particularly the route to sinapyl alcohol, has undergone significant revision since it was first proposed in the 1960s and 1970s. royalsocietypublishing.org Initially, it was believed that the hydroxylation and methylation reactions that convert guaiacyl (G) lignin precursors into syringyl (S) lignin precursors occurred at the level of cinnamic acids, with ferulate being converted to sinapate. nih.gov This model positioned cinnamyl alcohol dehydrogenase (CAD), a single, versatile enzyme, as responsible for the final reduction of both coniferaldehyde (B117026) and sinapaldehyde (B192390) to their respective alcohols. nih.gov
A major paradigm shift occurred with the realization that these modification reactions preferentially happen later in the pathway. nih.gov Research demonstrated that coniferaldehyde is a key branch point, serving as the precursor for sinapaldehyde production through the actions of ferulate 5-hydroxylase (F5H) and caffeic acid O-methyltransferase (COMT). nih.govpnas.org This revised understanding challenged the long-held belief about the role of CAD and suggested that a sinapoyl CoA ligase activity was not necessary for syringyl monomer synthesis, as 4-(hydroxy)cinnamoyl CoA ligase (4CL) shows no activity towards sinapic acid. pnas.org
Further complexity was introduced with the discovery of sinapyl alcohol dehydrogenase (SAD) in aspen (Populus tremuloides). nih.gov This enzyme showed a preference for sinapaldehyde as a substrate, leading to the hypothesis that SAD, rather than CAD, was the key enzyme in the final step of S-lignin monomer biosynthesis in angiosperms. nih.gov However, subsequent research in tobacco (Nicotiana tabacum), a wood-producing angiosperm, challenged this view. nih.gov Studies involving the suppression of SAD using RNA interference showed no significant changes in the content or composition of S-lignin. nih.gov This suggests that CAD is, in fact, the predominant enzyme catalyzing the reduction of sinapaldehyde to sinapyl alcohol in the xylem of woody angiosperms. nih.gov
The evolutionary perspective on S-lignin biosynthesis has also evolved. The presence of syringyl lignins in lycophytes and some ferns, which appeared earlier than angiosperms, suggests that the pathway for sinapyl alcohol may have evolved independently multiple times in land plants. nih.govresearchgate.net Alternatively, the genetic machinery for sinapyl alcohol production might have been present in early land plants and was subsequently lost or repressed in certain lineages like most gymnosperms. researchgate.net This is supported by the finding that cell cultures of Ginkgo biloba, a gymnosperm whose woody tissues lack S-lignin, can be induced to produce it, indicating the presence of latent genes for sinapyl alcohol biosynthesis. researchgate.netcabidigitallibrary.org The discovery of an F5H enzyme in the lycophyte Selaginella moellendorffii that is phylogenetically distinct from its angiosperm counterpart provides strong evidence for the convergent evolution of S-lignin biosynthesis. nih.gov
This ongoing revision of the lignin biosynthetic pathway highlights its metabolic flexibility and grid-like nature, where multiple parallel routes can lead to the formation of coniferyl and sinapyl alcohols. royalsocietypublishing.orgosti.gov
Emerging Research Frontiers and Unresolved Questions
Despite significant progress, several frontiers in sinapyl alcohol biochemistry remain under active investigation, with many questions still unanswered. purdue.edutandfonline.comcabidigitallibrary.org Current research is pushing beyond the canonical understanding of a linear pathway to explore its complexity and regulation.
One of the most dynamic areas is the discovery and characterization of non-canonical monolignols . It is now clear that the lignin polymer is more flexible in its composition than previously thought, incorporating monomers other than the traditional p-coumaryl, coniferyl, and sinapyl alcohols. royalsocietypublishing.org These can include acylated monolignols, such as sinapyl p-coumarate, and other compounds like caffeyl alcohol and 5-hydroxyconiferyl alcohol that arise from variations in the biosynthetic pathway. osti.govacs.org The mechanisms controlling their incorporation and the resulting impact on lignin's properties are key research areas. mwp.org
The transport of monolignols , including sinapyl alcohol, from their synthesis in the cytoplasm to the cell wall for polymerization is another significant unresolved issue. royalsocietypublishing.orgnih.gov While it was once assumed that specific transporters were required, recent evidence supports a model of passive diffusion across the plasma membrane for monolignols. royalsocietypublishing.org However, how directional transport to specific lignifying regions of the cell wall is achieved remains unclear, especially considering different mechanisms may operate in developing xylem versus cells responding to stress. nih.gov
The process of lignin initiation versus polymerization is also a frontier of intense research. nih.gov The discovery that the flavone (B191248) tricin (B192558) acts as a nucleation site for lignin chains in grasses has provided a new model for how lignification might begin. royalsocietypublishing.orgnih.gov How this process is initiated in other plants, and the precise roles of the various laccase and peroxidase enzymes in both initiating and extending the polymer chain, are still being dissected. nih.gov For instance, the low reactivity of sinapyl alcohol in homopolymerization reactions under certain lab conditions suggests complex controls are at play in the plant cell wall to ensure efficient S-lignin formation. researchgate.net
Furthermore, the complexity of the phenylpropanoid metabolic network presents ongoing challenges. purdue.edu Research is focused on understanding flux distribution through the pathway's various branches and identifying potential alternative or "short-cut" routes to monolignol synthesis. purdue.edu The regulation of gene expression and enzyme activity that dictates the final ratio of H, G, and S units in the lignin polymer is a central question, with significant implications for genetically engineering plants with modified lignin for industrial applications. mwp.orgfrontiersin.org
Potential for Sustainable Chemical Production via Biosynthetic Routes
The biosynthetic pathway leading to sinapyl alcohol represents a significant opportunity for the sustainable production of valuable chemicals and materials, moving away from a reliance on fossil fuels. mdpi.comnih.gov Lignin, as the most abundant natural source of aromatic compounds on Earth, is a prime feedstock for a bio-based economy. mdpi.comresearchgate.net
Valorization of Lignin: A key strategy involves the "valorization" of lignin, a major byproduct of the pulp, paper, and biofuel industries that is often burned for low-value energy. acs.orgnih.gov Through various depolymerization techniques—including biological, chemical, and thermochemical methods—the complex lignin polymer can be broken down into its constituent aromatic monomers. mdpi.comacs.org Sinapyl alcohol-derived syringyl units are particularly valuable as they can be converted into a range of platform chemicals like syringaldehyde, which has applications in the fragrance and pharmaceutical industries. mdpi.com Biological funneling, which uses microorganisms to convert a heterogeneous mix of lignin-derived aromatics into a single desired product, is a promising approach to overcome the complexity of the depolymerized streams. mdpi.com
Metabolic Engineering for High-Value Products: Metabolic engineering of plants and microbes offers a direct route to produce high-value chemicals. By manipulating the genes of the lignin biosynthetic pathway, it is possible to alter the composition of lignin to make it more amenable to processing or to increase the accumulation of specific intermediates. frontiersin.orgffps.org.ng For example, engineering plants to produce lignin with a higher proportion of syringyl units can make biomass easier to break down for biofuel production. biosynth.com
Furthermore, the biosynthetic machinery can be harnessed in microbial cell factories. nih.gov Recent research has demonstrated the successful production of various (hydroxy)cinnamyl alcohols, including sinapyl alcohol, and related allylphenols in engineered microbes like E. coli. nih.gov These approaches, which often utilize alternative enzymatic routes like those involving carboxylic acid reductase (CAR) to bypass CoA-dependent steps, are expanding the range of valuable, "new-to-nature" molecules that can be synthesized biologically. nih.govnih.gov These molecules serve as precursors for pharmaceuticals, flavors, fragrances, and polymers. mdpi.comnih.gov The development of efficient enzymatic cascades in microbial hosts is a key step toward the industrial-scale production of these bio-based chemicals. nih.gov
The drive towards a circular economy and sustainable development goals is fueling research into these biosynthetic routes, aiming to create integrated biorefineries where all components of plant biomass, including the lignin-derived aromatics, are converted into valuable products. nih.govmdpi.com
Q & A
Q. What is the role of sinapyl alcohol in lignin biosynthesis, and how can its distribution in plant tissues be experimentally quantified?
Sinapyl alcohol is a monolignol critical for synthesizing syringyl (S) lignin units, predominantly in angiosperms. To quantify its distribution in plant tissues, researchers often employ small-scale thermogravimetric analysis (TGA) combined with high-performance liquid chromatography (HPLC). For example, in poplar differentiating xylem, sinapyl alcohol content peaks in cells with ceasing cell wall formation and decreases toward the annual ring boundary, correlating with lignification progression . Tissue-specific extraction protocols (e.g., microtome sectioning coupled with methanol-water extraction) are recommended to minimize degradation.
Q. What safety precautions are essential when handling sinapyl alcohol in laboratory settings?
Sinapyl alcohol is classified as a skin irritant (Category 2), eye irritant (Category 2), and specific target organ toxicant (Category 3). Researchers must use nitrile gloves, safety goggles, and lab coats to avoid direct contact. Work should be conducted in a fume hood to prevent inhalation of dust, and spills must be contained using inert absorbents (e.g., vermiculite). Emergency procedures include flushing eyes/skin with water for 15 minutes and avoiding induced vomiting if ingested .
Q. How can nuclear magnetic resonance (NMR) spectroscopy differentiate sinapyl alcohol from structurally similar monolignols?
Two-dimensional heteronuclear single-quantum coherence (HSQC) NMR is effective for distinguishing sinapyl alcohol from coniferyl or p-coumaryl alcohol. Key signals include:
- Sinapyl alcohol : C1β-H1β correlations at δC/δH 97–105/4.7–5.2 ppm for β-glycosides.
- Syringyl lignin-carbohydrate complexes : Distinct cross-peaks near δC/δH 85–90/4.3–4.5 ppm for phenyl glycoside linkages . Comparative analysis with synthetic monolignol glycosides is recommended to validate assignments.
Advanced Research Questions
Q. Why do biomimetic oxidations of sinapyl alcohol yield fewer β-O-4 structures compared to its acetylated derivative?
Ag₂O oxidation of sinapyl alcohol produces β-O-4-coupled dimers (32% yield) and β-β dimers (3%), while sinapyl acetate yields 66% β-O-4 structures. Density functional theory (DFT) calculations reveal that the γ-acetyl group reduces the negative charge at Cβ, minimizing Coulombic repulsion between Cβ and O4 in radical intermediates. This stabilizes the transition state for β-O-4 coupling . Researchers should replicate these conditions (e.g., anhydrous DMSO, 25°C) and validate results using mass spectrometry (MS) and ¹³C NMR.
Q. How do peroxidases like SyPO and horseradish peroxidase (HRP) differ in their ability to polymerize sinapyl alcohol?
SyPO, isolated from poplar callus, uniquely binds sinapyl alcohol oligomers via surface plasmon resonance (SPR)-confirmed interactions, enabling dehydrogenative polymerization. In contrast, HRP requires coniferyl alcohol co-substrates for sinapyl alcohol oxidation and cannot produce high-molecular-weight polymers. Kinetic assays (e.g., oxygen consumption rates) and gel permeation chromatography (GPC) are critical for comparing enzymatic efficiency .
Q. What methodological challenges arise when reconciling contradictory data on sinapyl alcohol detection in plant specimens?
Discrepancies, such as the absence of sinapyl alcohol in some poplar xylem samples , may stem from extraction artifacts (e.g., oxidation during milling) or tissue-specific expression. To address this, researchers should:
- Use fresh, flash-frozen tissues to prevent enzymatic degradation.
- Spike samples with deuterated sinapyl alcohol as an internal standard for LC-MS quantification.
- Validate detection limits via calibration curves spanning 0.1–100 µM .
Q. How can lignin-carbohydrate complexes (LCCs) involving sinapyl alcohol be structurally characterized?
Enzymatic digestion (e.g., cellulase/xylanase treatment) followed by HSQC NMR can identify phenyl glycoside-type LCCs. For example, sinapyl alcohol β-xyloside in Eucalyptus globulus residues shows correlations near δC/δH 85/4.3 ppm, matching synthetic analogs. Complementary methods like matrix-assisted laser desorption/ionization (MALDI)-TOF MS are advised for oligomer profiling .
Methodological Recommendations
- Experimental Design : Include negative controls (e.g., heat-inactivated enzymes) in polymerization assays to confirm peroxidase specificity .
- Data Interpretation : Use computational tools (e.g., Gaussian for DFT) to model radical coupling pathways when mechanistic data are conflicting .
- Contradiction Resolution : Cross-validate findings using orthogonal techniques (e.g., NMR + MS) to address detection variability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
